Flumethasone 17-ketone

Description

General Overview of Endogenous and Synthetic Steroid Structures and Chemical Modifications

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. wikipedia.org This core, known as the gonane (B1236691) or sterane nucleus, consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring fused together. wikipedia.org Endogenous steroids, those naturally produced within an organism, are biosynthesized from cholesterol and serve as vital signaling molecules. nih.gov Examples include hormones like testosterone, estradiol, progesterone, and cortisol. wikipedia.orgproteopedia.org

The biological activity of steroids is highly dependent on the functional groups attached to this core structure and the oxidation state of the rings. wikipedia.org Chemical modifications, both naturally occurring and synthetically derived, can dramatically alter a steroid's function. researchgate.net Common modifications include the addition of hydroxyl (-OH), methyl (-CH3), or keto (=O) groups, as well as the introduction of double bonds within the ring system. nih.gov Synthetic steroids are often designed to enhance potency, alter metabolic stability, or achieve more specific therapeutic effects compared to their endogenous counterparts. researchgate.net These modifications can involve changes to the ring structure itself, such as the cleavage of carbon-carbon bonds to create more flexible molecules known as secosteroids. researchgate.net

The Significance of Keto Functional Groups in Steroid Biochemistry and Metabolomics Research

The presence and position of a ketone (or "oxo") group on the steroid skeleton are of paramount importance to a steroid's biological activity and metabolic fate. mdpi.com The carbonyl group (C=O) of the ketone influences the molecule's polarity, reactivity, and ability to interact with specific enzyme and receptor binding sites. acs.orgresearchgate.net For instance, the 3-keto group is a crucial feature for the biological function of many androgens. acs.org

In the field of metabolomics, the study of small molecules (metabolites) within cells, tissues, or organisms, steroid profiling has become a powerful diagnostic tool. nih.gov Mass spectrometry-based techniques allow for the quantification of numerous steroid metabolites in biological samples like urine and serum. nih.govnih.gov The pattern of these metabolites, many of which are ketosteroids, can provide a detailed "fingerprint" of steroid biosynthesis and metabolism, revealing alterations that may be indicative of disease. nih.govoup.com For example, urine steroid metabolomics is a highly sensitive and specific method for distinguishing between benign and malignant adrenal tumors. nih.gov The analysis of various ketosteroids and their metabolites helps in understanding the metabolic dysregulation associated with conditions like Cushing's syndrome and primary aldosteronism. frontiersin.org

Contextualization of Flumethasone (B526066) 17-ketone within the Broader Landscape of Steroid Research

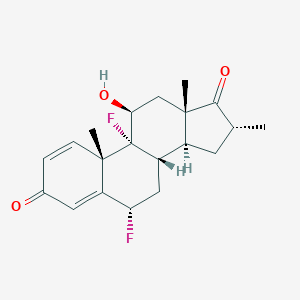

Flumethasone is a synthetic, fluorinated corticosteroid known for its anti-inflammatory properties. chemicalbook.comdrugbank.com Flumethasone 17-ketone is a derivative of flumethasone, characterized by the presence of a ketone group at the C17 position of the steroid's D-ring. calpaclab.com This structural feature places it within the class of 17-ketosteroids.

In the broader context of steroid research, this compound is significant as a metabolite and a reference compound in analytical studies. The study of such synthetic steroid derivatives and their metabolites is crucial for understanding the pharmacokinetics and metabolic pathways of therapeutic steroids. The presence of fluorine atoms in the flumethasone structure, for example, is a common synthetic modification aimed at increasing glucocorticoid potency. nih.gov Research into compounds like this compound contributes to the development of more effective and safer steroid-based therapies by providing insights into how structural modifications influence biological activity and metabolism. nih.gov

| Feature | Description |

| Parent Compound | Flumethasone chemicalbook.com |

| Chemical Class | 17-ketosteroid calpaclab.com |

| Key Structural Feature | Ketone group at C17 calpaclab.com |

| Significance | Metabolite, Analytical Reference Compound |

Structure

3D Structure

Properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2O3/c1-10-6-12-13-8-15(21)14-7-11(23)4-5-19(14,3)20(13,22)16(24)9-18(12,2)17(10)25/h4-5,7,10,12-13,15-16,24H,6,8-9H2,1-3H3/t10-,12+,13+,15+,16+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWAIKMRBAVPM-JRXMGOECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25256-97-7 | |

| Record name | Flumethasone 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025256977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMETHASONE 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI0ADW48IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Flumethasone 17 Ketone and Analogs

Synthetic Routes to Steroid Ketones via Selective Oxidation, Rearrangement, or Targeted Functionalization

The synthesis of steroid ketones is a fundamental aspect of steroid chemistry, employing a variety of established and novel methodologies. These routes can be broadly categorized into selective oxidation, molecular rearrangements, and targeted functionalization reactions.

Selective oxidation is a primary strategy, where specific hydroxyl groups are converted to ketones without affecting other sensitive functionalities within the molecule. nih.gov Modern methods utilize a range of oxidants, from classic chromium-based reagents to milder, more selective systems. google.com For instance, o-iodoxynaphthoic acid (INX) has been developed as a novel oxidant demonstrating mild activity and selectivity in the oxidation of steroidal hydroxyl groups. researchgate.net Electrochemical procedures have also emerged as a sustainable alternative, using redox mediators to selectively oxidize secondary alcohols to ketones, thereby minimizing waste-generating reagents. researchgate.net Furthermore, advanced catalytic methods, including late-stage C-H oxidation, have been developed to introduce ketone functionalities at specific, even remote, positions on the steroid skeleton. nih.gov

Rearrangement reactions offer an alternative pathway to steroid ketones. A notable example is the Beckmann rearrangement of oximes derived from Δ16-20-ketosteroids, which proceeds in good yield to furnish the corresponding 17-keto steroids. researchgate.net More recent research has explored ketone isomerization reactions, which can selectively relocate a carbonyl group within a cyclic system under mild, reversible conditions, offering a powerful tool for molecular editing of complex substrates like steroids. youtube.com

Targeted functionalization encompasses a broader range of reactions. For example, the reactions of unsaturated ketones with active methylene (B1212753) compounds can lead to the formation of new heterocyclic rings fused to the steroid core, which may contain ketone functionalities. nih.gov The conversion of 17-keto steroids into biologically active 17α-hydroxyprogesterones and cortical steroids often begins with the modification of the 17-keto group, highlighting its importance as a synthetic handle. google.com

Specific Methodologies for the Preparation of 17-Keto Steroids from 17-Hydroxyl Precursors

The most direct route to Flumethasone (B526066) 17-ketone involves the cleavage of the C-17 dihydroxyacetone side chain from its parent compound, Flumethasone. nih.govamericanpharmaceuticalreview.com This transformation is a common strategy for converting various corticosteroids into their corresponding 17-ketosteroid derivatives.

Several reagents and conditions have been optimized for this specific conversion:

Periodic Acid (H₅IO₆): Oxidative cleavage of the C-17 side chain of Flumethasone using periodic acid in a solvent system like aqueous tetrahydrofuran (B95107) is a well-documented method. google.comamericanpharmaceuticalreview.com This reaction specifically targets the vicinal diol structure of the side chain, leading to the formation of a 17β-carboxy-17α-hydroxy intermediate (a "hydroxyacid"), which can be further processed or exist in equilibrium with the 17-ketone form under certain conditions. google.comamericanpharmaceuticalreview.com One described process reports a yield of 91.3% for the resulting hydroxyacid from Flumethasone free alcohol. google.com

Sodium Methoxide (B1231860) (NaOMe): A straightforward and high-yield method involves treating corticosteroids containing the C-17 dihydroxyacetone side chain with an excess of sodium methoxide in refluxing dry 1,4-dioxane. nih.gov This procedure is noted for affording pure 17-ketosteroids directly without the need for extensive purification. nih.gov

Iodine-Promoted Cleavage: An alternative mild approach uses iodine and an excess of aqueous ammonia (B1221849) in acetonitrile (B52724) at 50 °C to cleave the side chain, also resulting in high yields of the corresponding 17-ketosteroids. researchgate.net

Electrochemical Oxidation: Electrochemically enabled methods provide a reagent-free cleavage of the cortisone (B1669442) side chain to produce the 17-keto steroid adrenosterone (B1665554). researchgate.net This technique, demonstrated to be scalable, relies on the anodic generation of active chlorine species to perform the oxidation. researchgate.net

Chromic Acid (CrO₃): For precursors with a 17β-hydroxy group (without the full dihydroxyacetone side chain), selective oxidation to a 17-keto group can be achieved using chromic acid at low temperatures (below 15°C). google.com This method's selectivity relies on carefully controlling the stoichiometry of the oxidant to avoid affecting other sensitive groups like double bonds or other hydroxyls on the steroid frame. google.com

| Method | Precursor Type | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Periodic Acid Cleavage | Corticosteroid (e.g., Flumethasone) | Periodic Acid (H₅IO₆), H₂O | Tetrahydrofuran, ~20°C | 91.3% (as hydroxyacid) | google.com |

| Base-Mediated Cleavage | Corticosteroid | Sodium Methoxide (NaOMe) | Refluxing 1,4-dioxane | High | nih.gov |

| Iodine-Promoted Cleavage | Corticosteroid | Iodine (I₂), aq. Ammonia (NH₃) | Acetonitrile, 50°C | High | researchgate.net |

| Electrochemical Cleavage | Corticosteroid (e.g., Cortisone) | None (Redox Mediator) | Anodic generation of active chlorine | 94% (for Adrenosterone) | researchgate.net |

| Selective Oxidation | 17β-hydroxy steroid | Chromic Acid (CrO₃) | <15°C, controlled stoichiometry | Good | google.com |

Process Optimization and Scale-Up Investigations for Steroid Ketone Synthesis Research

The transition from laboratory-scale synthesis to larger-scale production of steroid ketones necessitates significant process optimization with a focus on efficiency, safety, sustainability, and cost-effectiveness.

Efficient and Scalable Methods: For a process to be scalable, it should ideally involve simple procedures, high yields, and easy purification of the final product. The method of cleaving the corticosteroid side chain using sodium methoxide is noted for affording pure 17-ketosteroids without requiring further chromatographic purification, which is a significant advantage for scale-up. nih.gov Electrochemical synthesis offers another promising avenue for large-scale production. Electro-organic synthesis can be readily and safely scaled up, often through the use of flow electrolysis cells, and can replace hazardous or waste-generating reagents, enhancing the sustainability of the process. researchgate.net The successful scale-up of the electrochemical conversion of cortisone to adrenosterone demonstrates the industrial potential of this technology. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic processes in the pharmaceutical industry. americanpharmaceuticalreview.com This involves finding alternatives to hazardous reagents and minimizing waste. The development of a process for a flumethasone analog that avoids the use of ozone-depleting substances is an example of this trend. americanpharmaceuticalreview.com Optimizing reactions to use catalytic amounts of reagents instead of stoichiometric quantities, and choosing solvents that are less environmentally harmful, are key considerations in modern process chemistry. nih.gov

Process Development and Control: Optimization studies often involve screening various solvents, catalysts, and temperature conditions to maximize yield and selectivity. nih.gov For instance, in the synthesis of flumethasone itself, the reaction of an intermediate epoxide with hydrogen fluoride (B91410) is a critical step that must be carefully controlled. hovione.com For the subsequent conversion to the 17-ketone, controlling the reaction endpoint is crucial to prevent the formation of degradation products. The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) is essential to monitor reaction progress and ensure the purity of the final compound. google.comamericanpharmaceuticalreview.com

Biotransformation Pathways and Metabolic Fates of Flumethasone 17 Ketone

Enzymatic Conversion Mechanisms Leading to and from Steroid Ketones in Biological Systems

The conversion of corticosteroids into their ketone forms is a critical step in their metabolism, primarily mediated by a superfamily of enzymes known as hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus, thereby modulating the biological activity of the hormone or drug.

Hydroxysteroid dehydrogenases are key players in regulating the biological activity of steroid hormones at a pre-receptor level. nih.gov The formation of a 17-ketone (or 17-oxosteroid) from a 17-hydroxycorticosteroid involves the enzymatic removal of the C-17 side chain (dihydroxyacetone side chain). This is a recognized metabolic pathway for several synthetic corticosteroids. publish.csiro.au

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes is primarily responsible for catalyzing the oxidation of a 17β-hydroxyl group to a 17-ketone, or the reverse reduction reaction. nih.gov Dysfunctions in these enzymes are linked to various disorders, highlighting their importance in steroid homeostasis. nih.gov While the 11β-HSD system, which interconverts cortisol and cortisone (B1669442) at the C-11 position, is extensively studied for its role in glucocorticoid action, the formation of 17-oxosteroids represents a more definitive inactivation and elimination pathway. nih.govresearchgate.net For synthetic corticosteroids such as betamethasone (B1666872) and triamcinolone, removal of the side chain to form 17-oxosteroids has been reported as a metabolic route. publish.csiro.au This process can be a target for drug interactions; for example, ketoconazole (B1673606) is an inhibitor of the steroid 17-alpha-hydroxylase/17,20 lyase enzyme, which is involved in steroid synthesis and metabolism. drugbank.com

Table 1: Key Hydroxysteroid Dehydrogenases and Their General Functions

| Enzyme Family | Primary Function | Relevance to Corticosteroid Metabolism |

|---|---|---|

| 11β-HSD (Type 1 & 2) | Interconversion of active 11β-hydroxy steroids (e.g., cortisol) and inactive 11-keto steroids (e.g., cortisone). medchemexpress.com | Modulates local glucocorticoid activity in tissues like the liver, kidney, and adipose tissue. nih.govresearchgate.net Fluorination can significantly alter the kinetics of this enzyme. nih.gov |

| 17β-HSD | Catalyzes the oxidation/reduction at the C-17 position, converting 17β-hydroxy steroids to 17-keto steroids. nih.gov | Involved in the synthesis and inactivation of sex steroids (estrogens and androgens) and can contribute to the metabolism of corticosteroids into 17-ketosteroids. nih.govnih.gov |

| 3β-HSD | Catalyzes the oxidation and isomerization of Δ5-3β-hydroxysteroids into Δ4-3-ketosteroids. | Essential for the biosynthesis of all classes of steroid hormones, including cortisol. |

The introduction of fluorine atoms into a steroid molecule profoundly alters its metabolic profile. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative attack by metabolic enzymes like the cytochrome P450 system. annualreviews.orgtandfonline.com This increased stability is a key strategy in drug design to enhance potency and prolong a drug's biological half-life. tandfonline.com

Specifically, 9α-fluorination, a feature of flumethasone (B526066), dramatically reduces the rate of some major metabolic pathways observed for endogenous cortisol. annualreviews.org One of the most significant effects is the inhibition of oxidation of the 11β-hydroxyl group to an inactive 11-keto form. annualreviews.org Studies comparing the metabolism of cortisol with its 9α-fluorinated analogue (9α-FF) in human kidney slices demonstrated that cortisol is strongly inactivated to cortisone, whereas 9α-FF is only very weakly oxidized. nih.gov Conversely, the reduction of the 11-keto form back to the active 11-hydroxy steroid is much more effective for the fluorinated steroid. nih.gov This shift in the enzymatic equilibrium, driven by fluorination, favors the biologically active form of the corticosteroid. nih.gov While fluorination at the 9α-position blocks oxidation at C-11, substitution at other positions can deflect metabolism towards alternative routes. annualreviews.org

Investigation of Flumethasone 17-ketone as a Metabolite or Degradation Product of Flumethasone

The identification of specific metabolites is crucial for understanding the complete disposition of a drug. While the formation of a 17-ketone derivative is a plausible metabolic pathway for flumethasone based on its structure, specific studies confirming this are limited. Research often focuses on the parent drug or more common metabolic alterations.

In vitro studies are essential tools for elucidating metabolic pathways without the complexities of a whole organism. These studies typically use cellular or subcellular fractions, such as liver microsomes, which are rich in metabolic enzymes like cytochrome P450s and HSDs. researchgate.net For example, the in vitro metabolism of dexamethasone (B1670325), a corticosteroid structurally related to flumethasone, has been studied using rat liver preparations. publish.csiro.au

Such a methodological approach for flumethasone would involve incubating the compound with liver microsomes and cofactors (e.g., NADP for oxidative reactions), followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the resulting metabolites. researchgate.net Although flumethasone is known to be metabolized primarily in the liver, with its metabolites including ketone forms, specific in vitro studies detailing the biotransformation to this compound are not extensively documented in publicly available literature. invivochem.com

Ex vivo studies bridge the gap between in vitro and in vivo research by examining tissues or organs from an organism in a controlled laboratory environment. nih.gov This approach allows for the investigation of organ-specific metabolism. For instance, an ex vivo study in horses investigated the pharmacodynamic effects of flumethasone by challenging whole blood samples collected after administration with inflammatory stimuli. researchgate.net

To investigate the formation of this compound, an ex vivo design would involve administering flumethasone to an animal model and then harvesting specific organs, such as the liver or kidney. Slices or homogenates of these organs would then be incubated, and the medium analyzed for metabolites. This technique would provide direct evidence of an organ's capacity to produce specific metabolites like the 17-ketone derivative. As with in vitro research, there is a lack of specific ex vivo studies in the literature that have identified this compound.

Comparing the metabolism of flumethasone to that of structurally related steroids, such as dexamethasone, can provide valuable insights. Both are potent, fluorinated corticosteroids. nih.govdrugbank.com However, flumethasone is difluorinated (at C6α and C9α), while dexamethasone is monofluorinated (at C9α). nih.govdrugbank.com

Studies on dexamethasone and other synthetic glucocorticoids like betamethasone have shown that, in the absence of A-ring reduction (which is inhibited by the 9α-fluoro group), major metabolic reactions include 6β-hydroxylation, reduction of the C-20 ketone, and removal of the side chain to form 17-oxosteroids. publish.csiro.au Given the structural similarities, a similar pathway is plausible for flumethasone. The additional 6α-fluoro group in flumethasone may further influence the rate and preference of these metabolic pathways compared to dexamethasone.

Table 2: Comparative Metabolic Features of Fluorinated Corticosteroids

| Metabolic Feature | Dexamethasone | Flumethasone (Inferred) | Reference |

|---|---|---|---|

| Fluorination | 9α-Fluoro | 6α, 9α-Difluoro | nih.govdrugbank.com |

| 11-keto Formation | Significantly reduced compared to non-fluorinated steroids. The equilibrium favors the active 11-hydroxy form. | Expected to be similarly or even more significantly reduced due to 9α-fluorination. | nih.gov |

| Side-Chain Cleavage (17-Ketone Formation) | Reported as a metabolic pathway for related synthetic steroids. | A plausible, but not definitively documented, metabolic pathway. The 6α-fluoro group may alter the rate. | publish.csiro.au |

| Other Pathways | 6β-hydroxylation, reduction of the C-20 ketone. | 6-hydroxylation is likely blocked by the 6α-fluoro group, potentially diverting metabolism to other sites. | publish.csiro.au |

Advanced Analytical Methodologies for the Detection and Characterization of Flumethasone 17 Ketone

Chromatographic Separation Techniques for Steroid Ketones in Research Samples

Chromatographic techniques are fundamental in the analysis of steroid ketones, providing the necessary separation from complex matrices and related compounds. The choice of method depends on the sample's nature, the analyte's concentration, and the research objective, ranging from rapid screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Diverse Detection Modalities (e.g., UV, Photodiode Array (PDA), Mass Spectrometry (MS))

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of steroid ketones like Flumethasone (B526066) 17-ketone in research samples. nih.gov These methods offer robust and reproducible separation of non-volatile and thermally sensitive compounds. The separation is typically achieved on reversed-phase columns, most commonly C18 columns, which effectively separate steroids based on their hydrophobicity. researchgate.netresearchgate.net

The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often water or a buffer solution. researchgate.netresearchgate.net UHPLC systems, utilizing smaller particle-sized columns (typically under 2 µm), provide significantly faster analysis times, superior resolution, and enhanced sensitivity compared to traditional HPLC. mdpi.comlcms.cz This is particularly advantageous for resolving complex mixtures of steroid metabolites or impurities. lcms.cz

Diverse detection modalities can be coupled with HPLC and UHPLC systems:

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. For corticosteroids and their metabolites, detection is often set at a specific wavelength, such as 235 nm or 250 nm, where the chromophore of the steroid structure absorbs light. researchgate.netmdpi.comakjournals.com

Photodiode Array (PDA) Detection: PDA detectors, also known as Diode Array Detectors (DAD), offer a significant advantage over single-wavelength UV detectors by acquiring the entire UV-visible spectrum for each point in the chromatogram. mdpi.comshimadzu.com This capability is invaluable for peak purity assessment and compound identification by comparing the acquired spectra with those of reference standards. shimadzu.com

Mass Spectrometry (MS) Detection: Coupling HPLC or UHPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, enabling the confirmation of known compounds and the identification of unknown metabolites. lcms.czdaicelpharmastandards.com

Table 1: Example HPLC/UHPLC Parameters for Steroid Analysis This table is a composite of typical conditions reported in the literature and may require optimization for specific applications.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; <50 mm length, <2.1 mm ID, <2 µm for UHPLC) | researchgate.netresearchgate.netmdpi.com |

| Mobile Phase | Acetonitrile and Water (often with additives like formic acid) | researchgate.netakjournals.comchromatographyonline.com |

| Elution Mode | Gradient or Isocratic | researchgate.netchromatographyonline.com |

| Flow Rate | 0.8 - 1.5 mL/min (HPLC); 0.2 - 0.5 mL/min (UHPLC) | researchgate.netresearchgate.netnih.gov |

| Detection Wavelength (UV/PDA) | 235 - 254 nm | researchgate.netmdpi.comakjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Steroid Ketones

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. However, steroids, including ketones like Flumethasone 17-ketone, are generally non-volatile due to their polar functional groups (hydroxyl and ketone groups). researchgate.netoup.com Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to increase their volatility and thermal stability. oup.comnih.gov

Derivatization involves converting the polar hydroxyl and ketone groups into less polar, more volatile derivatives. epa.gov Silylation is the most common approach, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS) to ensure complete reaction, especially for hindered hydroxyl groups and ketones. researchgate.netcore.ac.uk The derivatized steroid mixture is then separated on a capillary column within the gas chromatograph before being detected and identified by the mass spectrometer. oup.commdpi.com The resulting mass spectra, characterized by a molecular ion and specific fragmentation patterns, allow for structural characterization. oup.com

While effective, this method can be labor-intensive and time-consuming due to the extra derivatization step. mdpi.com Microwave-assisted derivatization has been explored as a method to accelerate this process. mdpi.com

Table 2: Common Derivatization Approaches for Steroid Ketones for GC-MS Analysis

| Derivatization Type | Reagent(s) | Target Functional Group(s) | Reference |

|---|---|---|---|

| Silylation | MSTFA, BSTFA, TMCS, TMIS | Hydroxyl, Ketone | researchgate.netcore.ac.ukjfda-online.com |

| Oximation followed by Silylation | Methoxyamine HCl, followed by a silylating agent (e.g., TMSI) | Ketone, then Hydroxyl | oup.com |

Thin-Layer Chromatography (TLC) Applications for Screening and Purification in Research Settings

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening of samples and for the purification of compounds in research settings. researchgate.netbutterworth-labs.co.uk It is particularly useful for monitoring the progress of chemical reactions or for initial purity assessments. For this compound, TLC can be used to separate it from the parent drug, Flumethasone, or other related impurities. nih.govakjournals.com

The separation is performed on a stationary phase, typically silica (B1680970) gel 60 F254 plates, with a mobile phase consisting of a mixture of organic solvents. researchgate.netakjournals.com The choice of the mobile phase composition is critical for achieving good separation. For instance, a mixture of benzene, hexane, acetone, and formic acid has been used for the separation of flumethasone pivalate (B1233124) and related substances. researchgate.netakjournals.com After development, the separated spots are visualized, commonly under UV light at 254 nm. mdpi.com While primarily a qualitative technique, densitometric scanning of the plates can provide semi-quantitative or quantitative results. researchgate.netakjournals.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity over classic TLC. butterworth-labs.co.uk

Table 3: Example TLC System for Separation of Flumethasone-Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates | researchgate.netmdpi.comakjournals.com |

| Mobile Phase Example | Benzene-hexane-acetone-formic acid (5:4:2:0.13, by volume) | researchgate.netakjournals.com |

| Detection | UV light at 254 nm; Densitometric scanning | mdpi.com |

Mass Spectrometry-Based Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both structural confirmation and trace-level detection in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Research Matrices

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for analyzing this compound in complex research matrices such as biological fluids (urine, serum) and tissues. nih.govresearchgate.net These techniques eliminate the need for derivatization required for GC-MS, simplifying sample preparation. researchgate.net

LC-MS/MS provides exceptional selectivity and sensitivity, which is crucial for detecting the low concentrations at which drug metabolites and impurities are often present. nih.govresearchgate.net In a typical LC-MS/MS workflow, the analyte is first separated by HPLC or UHPLC and then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net

The power of tandem mass spectrometry lies in its ability to perform Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (quadrupole) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. A second mass spectrometer then selects one or more specific product ions for detection. researchgate.netnih.gov This two-stage filtering process drastically reduces background noise and matrix interferences, allowing for highly specific and sensitive quantification. chromatographyonline.comnih.gov This approach has been successfully used to identify and quantify flumethasone residues in calf urine and serum at levels as low as 30 pg/ml. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). researchgate.netresearchgate.net This precision is a powerful tool for the structural elucidation of unknown compounds and the confirmation of known ones like this compound. researchgate.net

The primary advantages of HRMS in this context are:

Precise Molecular Mass Determination: HRMS can determine the mass of a molecule with enough accuracy to confidently deduce its elemental composition. researchgate.net This is a critical first step in identifying a metabolite or impurity.

Fragmentation Pattern Analysis: When coupled with tandem MS (MS/MS), HRMS measures the precise mass of fragment ions. researchgate.netnih.gov The fragmentation pattern is a unique fingerprint of a molecule's structure. By analyzing these fragments, researchers can piece together the structure of an unknown metabolite or confirm the identity of a compound like this compound. researchgate.netresearchgate.net This approach has been used to identify numerous flumethasone metabolites by inferring their structures from fragmentation data. researchgate.net

HRMS instruments can operate in "full scan" mode, collecting data on all ions present, which allows for retrospective analysis of data for compounds that were not initially targeted. researchgate.netunil.ch

Table 4: Molecular Information for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₄F₂O₃ | nih.gov |

| Average Molecular Weight | 350.4 g/mol | nih.gov |

| Monoisotopic Molecular Weight | 350.1744 g/mol | nih.gov |

Optimization of Ionization Techniques for Steroid Ketone Detection (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Electron Impact (EI))

The sensitive and specific detection of steroid ketones like this compound via mass spectrometry (MS) is critically dependent on the selection and optimization of the ionization technique. The most common techniques employed are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI), each with distinct advantages and considerations for steroid analysis.

Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar compounds, but its efficiency for some steroids can be low. researchgate.net For steroid ketones, ESI performance is highly dependent on the mobile phase composition; optimal sensitivity is often achieved using pure methanol and water, which promotes the formation of stable sodium adducts ([M+Na]⁺). acs.org The addition of common mobile phase modifiers like ammonium (B1175870) acetate (B1210297) or the use of acetonitrile can decrease sensitivity for this class of steroids and should generally be avoided. acs.org To overcome low ionization efficiency, chemical derivatization is a powerful strategy. researchgate.net Reagents such as Girard T can be used to react with the ketone group, introducing a permanently charged moiety that significantly enhances the ESI response and lowers detection limits. researchgate.netresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is well-established for the analysis of polar and less polar, thermally stable compounds with molecular weights under 1500 Da, a category that includes many steroids. nih.govwikipedia.org Ionization in APCI occurs in the gas phase through ion-molecule reactions initiated by a corona discharge. nih.govwikipedia.org For steroid ketones, optimal APCI sensitivity has been reported with mobile phases consisting of methanol and 1-2% acetic acid in water. acs.org The resulting mass spectra are typically characterized by the protonated molecule [M+H]⁺ and subsequent water loss fragments ([MH]⁺-H₂O). acs.orgnih.gov While effective, APCI can sometimes induce in-source oxidation, leading to confusing losses of 2 or 4 atomic mass units, which must be considered during spectral interpretation. acs.org

Electron Impact (EI) is a classic, high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation of the analyte. royalsocietypublishing.org This characteristic makes it highly valuable for structural elucidation, as the fragmentation pathways for steroids are well-documented. royalsocietypublishing.org EI is almost always coupled with Gas Chromatography (GC), which requires that the analytes be volatile and thermally stable. royalsocietypublishing.org Therefore, steroids like this compound must undergo derivatization—for example, to form tert-butyldimethylsilyl derivatives—prior to analysis by GC-EI-MS. nih.govresearchgate.net A drawback of EI is that the high energy can lead to a weak or absent molecular ion peak, with the spectrum being dominated by fragment ions from the steroid nucleus. nih.gov

The following table summarizes and compares the key aspects of these ionization techniques for the detection of steroid ketones.

Table 1: Comparison of Ionization Techniques for Steroid Ketone Detection

| Ionization Technique | Principle | Advantages for Steroid Ketones | Optimization Parameters & Considerations |

| Electrospray Ionization (ESI) | Soft ionization of analytes in solution via a charged aerosol. ddtjournal.com | High sensitivity for polar molecules; detection limits in the low picogram range are possible. acs.org | Mobile phase: Pure methanol/water is often optimal. acs.org Avoid ammonium acetate/acetonitrile. acs.org Derivatization (e.g., with Girard T) can significantly boost signal. researchgate.net |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization at atmospheric pressure, initiated by a corona discharge. wikipedia.org | Suitable for a wide range of polarities; generates clear protonated molecules [M+H]⁺. nih.gov | Mobile phase: Methanol with 1-2% acetic acid in water enhances sensitivity. acs.org Potential for in-source oxidation artifacts. acs.org Vaporizer temperature is a key parameter. wikipedia.org |

| Electron Impact (EI) | High-energy ionization in a vacuum by a beam of electrons, causing extensive fragmentation. royalsocietypublishing.org | Provides detailed, reproducible fragmentation patterns valuable for structural confirmation. royalsocietypublishing.org | Requires derivatization for GC compatibility. researchgate.net Molecular ion may be weak or absent. nih.gov Complementary to soft ionization techniques. nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides crucial information on molecular weight and fragmentation, definitive, unambiguous structural confirmation of this compound relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net An experimental IR spectrum can be compared against a calculated spectrum generated from a proposed structure, allowing for a match-based confirmation. researchgate.net The presence, absence, and frequency of specific absorption bands (e.g., for carbonyl groups, C-F bonds, and C=C double bonds) provide direct evidence for the molecular architecture of this compound.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, revealing the connectivity and stereochemistry. For complex molecules like steroids, advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are often necessary to assign all signals correctly and establish the complete structural framework.

Recent research highlights that combining ¹H NMR and IR data significantly enhances the reliability of automated structure verification. researchgate.net An algorithmic approach to quantify the similarity between experimental and calculated spectra for both techniques can distinguish correct structures from close isomers with high confidence. researchgate.net This dual-spectroscopic approach represents a powerful strategy for the definitive confirmation of synthesized or isolated this compound. researchgate.net

Development and Validation of Robust Sample Preparation Protocols for Diverse Research Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids from animal models or environmental samples, requires robust and validated sample preparation protocols to isolate the analyte and remove interfering substances. rsc.org The low concentrations typically encountered necessitate effective extraction and preconcentration steps. rsc.org

For biological fluids like plasma or urine, Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique. researchgate.netresearchgate.net Automated SPE systems using 96-well microtiter plates enable high-throughput sample processing, which is essential in many research and clinical settings. researchgate.net The validation of such methods involves assessing accuracy, precision, and the lower limit of quantification to ensure they are sufficient for the intended application. researchgate.net For urine analysis, a generic protocol may involve enzymatic hydrolysis followed by SPE cleanup to simultaneously isolate various corticosteroids and their metabolites. researchgate.net

For environmental samples , which include matrices like wastewater, surface water, and sediment, sample preparation strategies must be tailored to the specific matrix.

Aqueous Samples: On-line SPE coupled directly to Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive, specific, and automated method for water analysis. rsc.org Hydrophilic-lipophilic balanced (HLB) and C18 cartridges are commonly used SPE sorbents for extracting a broad range of steroids. rsc.org While traditional methods like continuous liquid-liquid extraction (CLLE) exist, SPE generally offers superior recovery efficiencies and lower variability. nih.gov

Solid Samples (e.g., Sediment): The analysis of sediment first requires an efficient extraction of the analytes from the solid matrix. Ultrasonic extraction using a solvent mixture like methanol-acetone is a common approach. The resulting extract is then concentrated and subjected to a multi-step cleanup, often involving sequential SPE cartridges (e.g., HLB followed by an aminopropyl-silica phase) to remove the complex matrix components before instrumental analysis.

The following table outlines common sample preparation protocols for different research matrices.

Table 2: Summary of Sample Preparation Protocols for Steroid Analysis

| Matrix Type | Extraction Method | Key Steps & Reagents | Typical Performance |

| Biological Fluids (Plasma, Urine) | Automated Solid-Phase Extraction (SPE) | - Enzymatic hydrolysis (for conjugated metabolites in urine). researchgate.net- SPE on 96-well plates. researchgate.net- Elution with organic solvent (e.g., methanol). | High throughput, good precision (<6% C.V.), and low limits of quantification (e.g., 20 pg/mL from 0.5 mL plasma). researchgate.net |

| Environmental Water (Wastewater, Surface Water) | On-line or Off-line Solid-Phase Extraction (SPE) | - Filtration of sample.- Loading onto SPE cartridge (e.g., Oasis HLB). rsc.org- Washing to remove interferences.- Elution with methanol or acetonitrile. | Good recoveries (often 50-90%) and low detection limits (ng/L range). rsc.org SPE shows better efficiency than LLE. nih.gov |

| Environmental Solids (Sediment) | Ultrasonic Extraction followed by SPE | - Freeze-drying and grinding of sediment. - Ultrasonic extraction with methanol-acetone. - Multi-step SPE cleanup (e.g., HLB and LC-NH₂ cartridges). | Effective for complex solid matrices with recoveries often ranging from 65% to 125%. |

Mechanistic Investigations of Flumethasone 17 Ketone in Biochemical and Molecular Interactions

Studies on the Stereospecificity and Enantioselectivity of Steroid Ketone Interactions with Biological Macromolecules in In Vitro Systems

Research into the interactions of steroid ketones with biological macromolecules has revealed a high degree of stereospecificity. For instance, the reduction of a 17-ketone to a 17β-hydroxyl group by 17β-hydroxysteroid dehydrogenases (17β-HSDs) is a key step in the synthesis of active androgens and estrogens. semanticscholar.org This enzymatic conversion underscores the importance of the stereochemical configuration at the C-17 position for biological function. The enzyme's active site is exquisitely shaped to accommodate a specific steroid isomer, highlighting the principle of stereospecificity.

Enantioselectivity, the differential interaction of a chiral molecule with its enantiomer, has also been a key area of investigation for neurosteroids. nih.gov Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological effects. Studies on the enantiomers of allopregnanolone (B1667786) (ALLO) and pregnanolone (B1679072) (PREG) have demonstrated that while ALLO shows significant enantioselectivity in its modulation of GABA-A receptors, PREG has minimal enantioselectivity. nih.govnih.gov This difference is attributed to the subtle variations in their structures and how they interact with the chiral environment of the receptor's binding site. nih.gov The substituent at the 17-position of the steroid D-ring has been identified as a major determinant of this stereoselectivity. nih.gov

Molecular Docking and Computational Chemistry Approaches to Predict Binding Affinities and Interaction Sites of Flumethasone (B526066) 17-ketone

Molecular docking and computational chemistry have become indispensable tools for predicting and analyzing the interactions between small molecules like Flumethasone 17-ketone and their biological targets. These methods provide insights into binding affinities, preferred binding poses, and the specific molecular interactions that stabilize the ligand-receptor complex.

Molecular docking simulations can predict how this compound might bind to the active site of enzymes like 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5). nih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, docking studies of other steroid-like molecules have been used to understand their inhibitory potential against various enzymes. nih.govresearchgate.net

Computational chemistry approaches, such as the calculation of lipophilicity parameters (e.g., log P), can help predict the distribution and membrane permeability of steroid derivatives. researchgate.net The introduction of a ketone group can alter the lipophilicity of the steroid, which in turn affects its pharmacokinetic properties. Furthermore, quantum chemical calculations can be employed to study the mechanistic pathways of steroid reactions, such as fluorination, providing a deeper understanding of reaction kinetics and mechanisms. researchgate.netuj.edu.pl

These computational models, while predictive, are powerful for generating hypotheses about the binding mode and affinity of this compound, guiding further experimental validation.

Influence of the 17-Ketone Moiety on Steroid Conformation and Potential Receptor Recognition in Mechanistic Models

The introduction of a ketone group at the 17-position significantly influences the conformation of the D-ring of the steroid nucleus. The C17 side chain of 20-keto steroids, for instance, has been a subject of conformational analysis to understand its rotational freedom and preferred orientations. acs.org This conformational preference is crucial as it dictates how the steroid presents its functional groups for interaction with a receptor.

The 17-ketone group itself is a key feature for recognition by certain enzymes. For example, 17β-HSDs specifically recognize and catalyze the conversion of 17-keto steroids. bioscientifica.com The orientation of the 17-ketone oxygen is critical for forming hydrogen bonds with key residues in the active site, such as Tyr-155 and Ser-142 in human estrogenic 17β-HSD1. semanticscholar.org This highlights the direct role of the 17-ketone moiety in receptor and enzyme recognition.

Impact of the 17-Ketone Group on Downstream Biochemical Signaling Cascades in Controlled Research Environments

The modification of a steroid at the 17-position, such as the presence of a ketone group, can have a profound impact on downstream biochemical signaling cascades. The conversion of 17-keto steroids to their more active 17β-hydroxy counterparts by HSDs is a pivotal regulatory step in steroid hormone action. bioscientifica.com This enzymatic activity controls the local concentrations of active hormones, thereby modulating the activation of their respective nuclear receptors and subsequent gene transcription. oup.com

For instance, the reduction of the 17-ketone is essential for the formation of potent androgens and estrogens, which then bind to their cognate receptors to initiate a cascade of cellular events. semanticscholar.org Therefore, the presence of a 17-ketone on a steroid like this compound suggests that its biological activity may be dependent on its metabolic conversion within target cells.

Furthermore, the metabolism of corticosteroids can lead to the formation of 17-ketosteroids, which may have different biological activities or serve as markers for steroid metabolism. medicaljournals.se The study of these metabolites and their impact on biochemical pathways is essential for a comprehensive understanding of the parent compound's effects.

Interactive Data Table: Properties of Flumethasone and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Flumethasone | C22H28F2O5 | 410.45 | 17α-hydroxy, 20-oxo steroid nih.gov |

| This compound | C20H24F2O3 | 350.40 | 17-oxo steroid |

| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.43 | 17-oxo steroid |

| Allopregnanolone (ALLO) | C21H34O2 | 318.50 | 20-oxo steroid |

| Pregnanolone (PREG) | C21H34O2 | 318.50 | 20-oxo steroid |

Research Perspectives and Future Directions in Flumethasone 17 Ketone Studies

Development of Novel In Vitro and In Vivo Research Models for Investigating Steroid Ketone Metabolism and Action

To fully understand the metabolic fate and biological activity of Flumethasone (B526066) 17-ketone, sophisticated research models that accurately mimic human physiological conditions are essential. The development of advanced in vitro and in vivo systems is a key research priority.

In vitro models offer a controlled environment for dissecting specific cellular and molecular mechanisms. Human adrenocortical carcinoma cell lines, such as the H295R line, are a valuable tool. nih.govoup.com These cells express the majority of enzymes required for steroidogenesis, providing a robust platform to study the effects of chemicals on steroid hormone production and metabolism. nih.govoup.com By exposing H295R cells to Flumethasone, researchers can study the rate and pathways of its conversion to Flumethasone 17-ketone and identify the specific enzymes involved. Another approach involves using subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 system, to investigate specific metabolic reactions in isolation. nih.gov

In vivo models , primarily using animals, are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) within a whole organism. oup.com Mouse models, including those with "humanized" livers, where mouse liver cells are replaced with human hepatocytes, are of particular interest. wur.nl Such chimeric models allow for the study of human-specific metabolic pathways in an in vivo context, providing more relevant data on how Flumethasone might be metabolized to its 17-ketone derivative in patients. wur.nl Studies in sheep have been used to investigate the metabolism of dexamethasone (B1670325), a structurally similar corticosteroid, revealing multiple metabolic transformations and highlighting the importance of analyzing both urine and feces for a complete metabolic profile. publish.csiro.au These models can be adapted to trace the metabolic journey of Flumethasone and its derivatives.

Table 1: Comparison of Research Models for Steroid Ketone Metabolism

| Model Type | Examples | Advantages | Limitations | Relevant Findings |

|---|---|---|---|---|

| In Vitro | H295R Cell Line nih.govoup.com | High-throughput capability; controlled environment; allows for mechanistic studies. | Lack of systemic effects; may not fully replicate tissue-specific metabolism. | Enables screening of chemicals for effects on steroidogenesis and quantification of hormone changes. nih.gov |

| Liver Microsomes nih.gov | Isolates specific enzyme systems (e.g., CYPs); good for studying initial metabolic steps. | Lacks cellular context and co-factors; limited to specific reaction types. | Useful for determining initial metabolite formation velocities and substrate specificity. nih.gov | |

| In Vivo | Mouse Models oup.comwur.nl | Represents whole-organism complexity (ADME); allows for study of systemic effects. | Ethical considerations; inter-species differences in metabolism may not fully reflect human outcomes. | Ketogenic diet in mice induced a unique metabolic state, showing how diet can influence metabolism. ahajournals.org |

| Humanized Mouse Models wur.nl | Provides a more accurate representation of human liver metabolism in a living system. | Technically complex and costly to create; presence of remaining mouse cells can confound results. | Allows for parallel analysis of the effect of stimuli on both human and murine liver cells. wur.nl |

Exploration of Previously Uncharacterized Biochemical Transformations Involving this compound

The formation of a 17-ketosteroid from a parent compound with a dihydroxyacetone side chain, like Flumethasone, is a known metabolic pathway. publish.csiro.aumedicaljournals.se However, the complete metabolic journey of this compound itself remains largely uncharted. Research is needed to explore biochemical transformations beyond its initial formation.

Key enzymatic reactions that warrant investigation include:

Reductive and Oxidative Processes: The 17-keto group of this compound is a target for hydroxysteroid dehydrogenases (HSDs), which can catalyze its reduction back to a hydroxyl group. nih.gov Conversely, other ring structures of the steroid could undergo further oxidation, such as 6β-hydroxylation, a common reaction for synthetic corticosteroids. publish.csiro.au

Conjugation Reactions: To facilitate excretion, the body often attaches polar molecules to steroids. Future studies should investigate whether this compound or its downstream metabolites undergo glucuronidation or sulfation, which would significantly increase their water solubility. Studies on dexamethasone have shown that extensive conjugation is a major elimination pathway. publish.csiro.au

Epimerization: The stereochemistry of steroids is critical to their biological activity. Investigations could explore whether enzymatic processes lead to epimerization at chiral centers, potentially altering the compound's interaction with cellular receptors. nih.gov

Identifying these novel metabolites is crucial, as they could possess their own unique biological activities or serve as more accurate biomarkers of Flumethasone exposure and metabolism.

Advances in High-Throughput Screening and Omics Technologies for Comprehensive Steroid Metabolite Profiling

The field of steroid analysis has been revolutionized by the advent of high-throughput screening (HTS) and "omics" technologies, particularly metabolomics (often termed "steroidomics" in this context). nih.gov These approaches allow for the simultaneous measurement of a vast array of steroids and their metabolites in biological samples, providing a comprehensive snapshot of steroid metabolism. nih.govnih.gov

Mass spectrometry-based techniques are at the forefront of this revolution. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid quantification due to its high sensitivity and specificity. frontiersin.org It can detect dozens of distinct steroid metabolites in a single, rapid analysis, making it ideal for profiling complex mixtures from urine, blood, or cell culture media. oup.comendocrine-abstracts.org This technology is perfectly suited to identify and quantify this compound, even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Traditionally used for comprehensive steroid profiling, GC-MS remains a powerful tool, often used to confirm findings from LC-MS/MS screens. nih.govendocrine-abstracts.org It provides detailed structural information that aids in the identification of novel or unexpected metabolites.

These technologies, combined with machine learning algorithms for data analysis, have created a powerful platform for discovering new metabolic pathways and identifying biomarkers associated with specific physiological or pathological states. nih.gov Applying steroidomics to samples from individuals treated with Flumethasone could reveal the full spectrum of its metabolites, including this compound, and clarify their relative abundances and kinetic profiles.

Table 2: Key Technologies for Steroid Metabolite Profiling

| Technology | Description | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. endocrine-abstracts.org | High-throughput screening of urine and plasma for Flumethasone and its metabolites; accurate quantification of this compound. endocrine-abstracts.orgchromatographyonline.com |

| GC-MS | Separates volatile compounds using gas chromatography before detection by mass spectrometry; often requires derivatization of steroids. nih.gov | Confirmatory analysis and structural elucidation of novel metabolites; provides complementary information to LC-MS/MS. nih.govendocrine-abstracts.org |

| Steroidomics | A comprehensive, systems-level approach to analyze the entire steroid profile (the "steroidome") in a biological sample. nih.gov | Mapping the complete metabolic network of Flumethasone; identifying how Flumethasone treatment alters the endogenous steroid profile. nih.govfrontiersin.org |

Potential Role of this compound as a Research Probe in Steroid Biochemistry and Metabolic Pathway Elucidation

Beyond being a simple metabolite, this compound has the potential to be a valuable research tool for probing the intricacies of steroid biochemistry. The study of how specific metabolites are formed and processed is a cornerstone of elucidating complex metabolic pathways. nih.govpressbooks.pub

The presence and concentration of this compound in a biological system can serve as an indicator of the activity of specific enzymes, particularly those responsible for side-chain cleavage of corticosteroids. By synthesizing and introducing labeled versions of this compound into in vitro or in vivo models, researchers can:

Trace Metabolic Fates: Follow the molecule to see what it is converted into next, thereby mapping downstream pathways.

Identify Interacting Enzymes: Use it as a substrate to identify and characterize the enzymes that act upon it, such as specific HSDs or conjugating enzymes.

Probe Enzyme Specificity: Compare its metabolism to that of other 17-ketosteroids (e.g., Dexamethasone 17-ketone or endogenous 17-ketosteroids) to understand the substrate specificity of key metabolic enzymes. researchgate.net

In this capacity, this compound transitions from being the subject of study to a probe that illuminates the broader functions of the complex enzymatic machinery governing steroid metabolism. This approach is fundamental to understanding not only the fate of synthetic drugs but also the regulation of endogenous steroid hormone pathways. nih.govfrontiersin.org

Q & A

Q. What analytical techniques are recommended for identifying and characterizing Flumethasone 17-ketone in synthetic or biological samples?

To ensure accurate identification, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment and separation from isomers .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on the 17-ketone group (δ ~200-220 ppm for carbonyl carbon in NMR) .

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns, particularly distinguishing between 17-ketone and hydroxylated derivatives .

Note: Cross-validate results with reference standards and replicate analyses to mitigate batch variability .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Experimental Design:

- Use buffer systems (pH 3–9) to simulate physiological and storage conditions.

- Monitor degradation kinetics via HPLC at timed intervals (e.g., 0, 24, 48 hours) under controlled temperatures (4°C, 25°C, 40°C) .

- Quantify degradation products (e.g., lactol derivatives) using LC-MS and compare to synthetic standards .

- Data Interpretation: Calculate rate constants () and half-lives () to model stability profiles .

Advanced Research Questions

Q. What molecular interactions govern the binding affinity of this compound with steroid-transforming enzymes like AKR1C1 or 17β-HSD1?

- Methodology:

- Molecular Docking: Use software like SeeSAR to simulate binding poses, focusing on hydrogen bonds (e.g., between the 17-ketone group and catalytic residues Tyr155/Ser142 in 17β-HSD1) .

- Enzyme Kinetics: Measure catalytic efficiency () for 17-ketone reduction using purified enzymes. For example, AKR1C1 shows a of for progesterone 17-ketone reduction .

- Structural Biology: Compare X-ray crystallography data of enzyme-ligand complexes to identify steric or electronic constraints .

- Contradictions: Conflicting catalytic efficiencies between AKR isoforms (e.g., AKR1C2 prefers β-DHT over α-DHT by 100-fold) require comparative mutagenesis studies .

Q. How can researchers resolve contradictory data on the biological activity of this compound isomers in cell-based assays?

- Case Study: In a spongistatin analog study, a 17-ketone isomer mixture (11:1 ratio) showed low activity, while a structurally optimized analog exhibited nanomolar potency .

- Strategies:

- Isomer Separation: Use chiral chromatography to isolate enantiomers and test individually.

- Mechanistic Validation: Compare transcriptomic or proteomic profiles of active vs. inactive isomers to confirm target engagement .

- Control Experiments: Include positive controls (e.g., natural ligands) and validate assay reproducibility across multiple cell lines .

Q. What computational approaches are effective for predicting the metabolic fate of this compound in mammalian systems?

- In Silico Tools:

- Density Functional Theory (DFT): Calculate redox potentials of the 17-ketone group to predict susceptibility to enzymatic reduction .

- Pharmacokinetic Modeling: Integrate ADME parameters (e.g., logP, plasma protein binding) using software like GastroPlus or Simcyp .

- Validation: Cross-reference predictions with in vitro hepatocyte assays and LC-MS-based metabolite profiling .

Methodological Best Practices

Q. How should researchers optimize in vitro conditions for studying this compound’s inhibition of pro-inflammatory pathways?

- Key Parameters:

- Cell Culture: Use primary human macrophages or immortalized lines (e.g., THP-1) with LPS/IFN-γ stimulation .

- Dose-Response Curves: Test concentrations spanning 0.1–100 µM, with dexamethasone as a positive control.

- Endpoint Assays: Quantify cytokines (IL-6, TNF-α) via ELISA and validate with qPCR for gene expression .

- Troubleshooting: Account for solvent effects (e.g., DMSO ≤0.1%) and cell viability (MTT assays) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in animal models?

- Approach:

- Reporting: Include confidence intervals, effect sizes, and power analysis to justify sample sizes (n ≥ 6 per group) .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound metabolism across AKR isoforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.